Cas no 1803738-07-9 (Methyl 3-fluoro-5-methylpyridine-4-acetate)

Methyl 3-fluoro-5-methylpyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-fluoro-5-methylpyridine-4-acetate
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- インチ: 1S/C9H10FNO2/c1-6-4-11-5-8(10)7(6)3-9(12)13-2/h4-5H,3H2,1-2H3
- InChIKey: QLKTZHREPLWILZ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CC(C)=C1CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 39.2
Methyl 3-fluoro-5-methylpyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029004952-250mg |
Methyl 3-fluoro-5-methylpyridine-4-acetate |
1803738-07-9 | 95% | 250mg |
$940.80 | 2022-04-02 | |
Alichem | A029004952-500mg |
Methyl 3-fluoro-5-methylpyridine-4-acetate |
1803738-07-9 | 95% | 500mg |
$1,668.15 | 2022-04-02 | |
Alichem | A029004952-1g |
Methyl 3-fluoro-5-methylpyridine-4-acetate |
1803738-07-9 | 95% | 1g |
$3,155.55 | 2022-04-02 |
Methyl 3-fluoro-5-methylpyridine-4-acetate 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
Methyl 3-fluoro-5-methylpyridine-4-acetateに関する追加情報
Methyl 3-fluoro-5-methylpyridine-4-acetate (CAS No. 1803738-07-9): An Overview of Its Structure, Synthesis, and Applications
Methyl 3-fluoro-5-methylpyridine-4-acetate (CAS No. 1803738-07-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyridine ring, a fluorine atom, and a methyl group, all of which contribute to its chemical and biological properties. In this article, we will delve into the structure, synthesis methods, and potential applications of Methyl 3-fluoro-5-methylpyridine-4-acetate.
Structure and Physical Properties
The molecular formula of Methyl 3-fluoro-5-methylpyridine-4-acetate is C10H11FO2, with a molecular weight of approximately 186.19 g/mol. The compound features a pyridine ring with a fluorine atom at the 3-position and a methyl group at the 5-position. The acetate moiety is attached to the pyridine ring at the 4-position through a methylene bridge. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule.
The presence of the fluorine atom enhances the lipophilicity of the compound, making it more suitable for crossing biological membranes. The methyl group at the 5-position provides additional steric hindrance, which can influence the compound's reactivity and stability. The acetate ester functionality can be readily hydrolyzed under basic conditions, making it useful in various synthetic transformations.
Synthesis Methods
The synthesis of Methyl 3-fluoro-5-methylpyridine-4-acetate has been explored through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-fluoro-5-methylpyridine with methyl chloroacetate in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via nucleophilic substitution at the chloroacetate moiety, leading to the formation of the desired product.
Another approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the coupling of 4-bromoacetylpyridine with trimethyl(2-fluorophenyl)silane can yield Methyl 3-fluoro-5-methylpyridine-4-acetate. This method offers high regioselectivity and functional group tolerance, making it suitable for large-scale synthesis.
Biological Activity and Applications
Methyl 3-fluoro-5-methylpyridine-4-acetate has shown promising biological activity in various assays, making it an attractive candidate for drug discovery and development. Recent studies have demonstrated its potential as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic applications.
In particular, research has focused on its interaction with serotonin receptors (5-HT receptors). Studies have shown that Methyl 3-fluoro-5-methylpyridine-4-acetate can act as a partial agonist or antagonist at specific serotonin receptor subtypes, such as 5-HT2A and 5-HT2C. This property makes it a valuable tool for investigating serotonin receptor function and developing novel treatments for psychiatric disorders like depression and anxiety.
Beyond its role in serotonin receptor modulation, Methyl 3-fluoro-5-methylpyridine-4-acetate has also been explored for its potential as an anti-inflammatory agent. Preclinical studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Current Research Trends
The ongoing research on Methyl 3-fluoro-5-methylpyridine-4-acetate is driven by its diverse biological activities and potential applications in drug discovery. Recent advancements in computational chemistry have enabled researchers to predict its binding modes to various protein targets with high accuracy. This has facilitated the rational design of more potent and selective analogs.
In addition to computational studies, experimental approaches such as X-ray crystallography have provided valuable insights into the molecular interactions between Methyl 3-fluoro-5-methylpyridine-4-acetate and its protein targets. These structural studies have guided the optimization of lead compounds for improved pharmacological properties.
Conclusion
Methyl 3-fluoro-5-methylpyridine-4-acetate (CAS No. 1803738-07-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features endow it with favorable chemical properties and diverse biological activities. Ongoing research continues to uncover new applications for this compound, highlighting its importance in drug discovery efforts.
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